molecular formula C11H10F3N5OS B4038616 N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(2,2,2-trifluoro-1-pyridin-2-ylethyl)urea

N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(2,2,2-trifluoro-1-pyridin-2-ylethyl)urea

Cat. No.: B4038616
M. Wt: 317.29 g/mol
InChI Key: MQJCZAKIHBPOLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(2,2,2-trifluoro-1-pyridin-2-ylethyl)urea is a useful research compound. Its molecular formula is C11H10F3N5OS and its molecular weight is 317.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.05581562 g/mol and the complexity rating of the compound is 370. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Research has focused on the synthesis and structural characterization of similar thiadiazole and urea derivatives. For example, a study detailed the synthesis and crystal structure of N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea, revealing the compound's planar urea scaffold and its excellent fungicidal activities against specific pathogens (Xin-jian Song, Xiao-Hong Tan, Yan‐Gang Wang, 2008).

Biological Activities

Urea derivatives, including those with thiadiazole groups, have been shown to exhibit significant biological activities. A review on urea derivatives highlighted their roles as positive regulators of cell division and differentiation, with some showing cytokinin-like activity which is often superior to that of adenine compounds (A. Ricci, C. Bertoletti, 2009). Another study synthesized new urea derivatives with promising cytokinin activity, demonstrating the potential of these compounds in plant morphogenesis (Xin-jian Song, Xiao-Hong Tan, Yan‐Gang Wang, 2007).

Chemical Synthesis Techniques

Efficient synthesis techniques for thiadiazol-2-yl urea derivatives have been developed. One approach utilized microwave irradiation for a simpler and more efficient synthesis process, highlighting the adaptability of these chemical structures for various applications (Kejian Li, Wenbin Chen, 2008).

Material Science Applications

Thiadiazole and urea derivatives are also explored for their applications in material science, particularly in the formation of metallo-supramolecular macrocycles. These compounds can self-assemble into complex structures, which are of interest for their potential uses in nanotechnology and materials science (Ralf W. Troff, R. Hovorka, T. Weilandt, A. Lützen, M. Cetina, M. Nieger, D. Lentz, K. Rissanen, C. Schalley, 2012).

Properties

IUPAC Name

1-(3-methyl-1,2,4-thiadiazol-5-yl)-3-(2,2,2-trifluoro-1-pyridin-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N5OS/c1-6-16-10(21-19-6)18-9(20)17-8(11(12,13)14)7-4-2-3-5-15-7/h2-5,8H,1H3,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJCZAKIHBPOLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)NC(=O)NC(C2=CC=CC=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(2,2,2-trifluoro-1-pyridin-2-ylethyl)urea
Reactant of Route 2
Reactant of Route 2
N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(2,2,2-trifluoro-1-pyridin-2-ylethyl)urea
Reactant of Route 3
Reactant of Route 3
N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(2,2,2-trifluoro-1-pyridin-2-ylethyl)urea
Reactant of Route 4
Reactant of Route 4
N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(2,2,2-trifluoro-1-pyridin-2-ylethyl)urea
Reactant of Route 5
Reactant of Route 5
N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(2,2,2-trifluoro-1-pyridin-2-ylethyl)urea
Reactant of Route 6
Reactant of Route 6
N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(2,2,2-trifluoro-1-pyridin-2-ylethyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.